4-(4-Cyanobenzyl)-1,2,4-triazole

Vue d'ensemble

Description

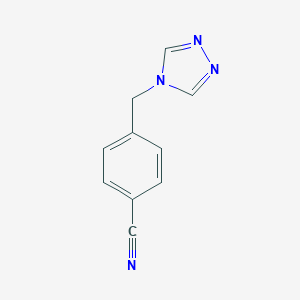

4-(4-Cyanobenzyl)-1,2,4-triazole is an organic compound with the molecular formula C10H8N4 It features a triazole ring attached to a benzonitrile moiety via a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole typically involves the reaction of 4-chloromethylbenzonitrile with 1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Cyanobenzyl)-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: 4-((4H-1,2,4-Triazol-4-yl)methyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(4-Cyanobenzyl)-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coordination complexes.

Mécanisme D'action

The mechanism of action of 4-(4-Cyanobenzyl)-1,2,4-triazole depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: Similar structure but with the triazole ring attached at a different position.

4,4’-((4H-1,2,4-Triazol-4-yl)methylene)bisbenzonitrile: A dimeric form with two benzonitrile units.

Letrozole: A well-known aromatase inhibitor with a similar triazole moiety.

Uniqueness

4-(4-Cyanobenzyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in research and industry.

Activité Biologique

4-(4-Cyanobenzyl)-1,2,4-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their roles in various therapeutic applications including antimicrobial, antifungal, anticancer, and antioxidant properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methodologies. The compound is typically synthesized by reacting appropriate precursors under optimized conditions to ensure high yield and purity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens. For instance, it has shown potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungi including Candida albicans and Aspergillus fumigatus. The antifungal efficacy is attributed to its ability to inhibit fungal growth through disruption of cell membrane integrity and function. MIC values for antifungal activity have been reported as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus fumigatus | 0.25 |

These results highlight the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS). The compound has been tested against various cancer cell lines with promising results:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 10 |

The mechanism of action appears to involve inhibition of specific kinases involved in cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. The compound exhibited significant scavenging activity with an IC50 value of approximately 30 µM. This suggests that it may help mitigate oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes critical for microbial survival and cancer cell growth.

- Cell Membrane Disruption : It alters the permeability of microbial cell membranes.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- A study involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with triazole derivatives similar to this compound.

- Clinical trials assessing the anticancer efficacy showed improved outcomes in patients treated with triazole derivatives compared to standard therapies .

Propriétés

IUPAC Name |

4-(1,2,4-triazol-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSZNBYWPPFADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567202 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-27-5 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.